molecular formula C11H11NO3 B14777792 3-Acetamido-3-phenylprop-2-enoic acid

3-Acetamido-3-phenylprop-2-enoic acid

Cat. No.: B14777792
M. Wt: 205.21 g/mol
InChI Key: QQBDEJVYLGPZKS-UHFFFAOYSA-N
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Description

3-Acetamido-3-phenylprop-2-enoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of an acetamido group attached to the alpha carbon of the cinnamic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetamido-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamido-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt cell wall synthesis and inhibit enzyme activity in microorganisms . In medicinal applications, it may act on molecular targets involved in blood pressure regulation and stroke prevention.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and broadens its range of applications compared to its parent compound, cinnamic acid.

Properties

IUPAC Name

3-acetamido-3-phenylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDEJVYLGPZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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